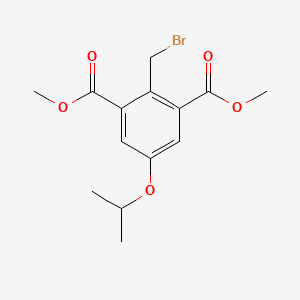
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate is an organic compound with the molecular formula C13H15BrO5 It is a derivative of isophthalic acid, featuring bromomethyl and isopropoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate typically involves the bromination of 5-isopropoxy-isophthalic acid dimethyl ester. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds.
Oxidation: The isopropoxy group undergoes electron transfer, leading to the formation of carbonyl compounds.
Reduction: The ester groups accept electrons from reducing agents, resulting in the formation of alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromomethyl-5-tert-butyl-isophthalic acid dimethyl ester: Similar structure but with a tert-butyl group instead of an isopropoxy group.
5-Isopropoxy-isophthalic acid monomethyl ester: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate is unique due to the presence of both bromomethyl and isopropoxy groups, which provide distinct reactivity patterns. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the isopropoxy group can undergo oxidation and reduction reactions, making this compound a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H17BrO5 |
|---|---|
Molekulargewicht |
345.18 g/mol |
IUPAC-Name |
dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H17BrO5/c1-8(2)20-9-5-10(13(16)18-3)12(7-15)11(6-9)14(17)19-4/h5-6,8H,7H2,1-4H3 |
InChI-Schlüssel |
CNXGSBOVTJZEEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C(=C1)C(=O)OC)CBr)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














